molecular formula C12H14Br4O4 B14491484 2,2'-[(2,4,5,6-Tetrabromo-1,3-phenylene)bis(methyleneoxy)]di(ethan-1-ol) CAS No. 63298-81-7

2,2'-[(2,4,5,6-Tetrabromo-1,3-phenylene)bis(methyleneoxy)]di(ethan-1-ol)

Cat. No.: B14491484
CAS No.: 63298-81-7
M. Wt: 541.85 g/mol
InChI Key: QDOLRUDBTHGPFH-UHFFFAOYSA-N
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Description

2,2’-[(2,4,5,6-Tetrabromo-1,3-phenylene)bis(methyleneoxy)]di(ethan-1-ol): is a brominated organic compound It is characterized by the presence of multiple bromine atoms attached to a phenylene ring, which is further connected to ethan-1-ol groups through methyleneoxy linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(2,4,5,6-Tetrabromo-1,3-phenylene)bis(methyleneoxy)]di(ethan-1-ol) typically involves the bromination of a precursor compound, followed by the introduction of ethan-1-ol groups. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures and pressures to ensure selective bromination at the desired positions on the phenylene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing advanced reactors and separation techniques to achieve high purity and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2’-[(2,4,5,6-Tetrabromo-1,3-phenylene)bis(methyleneoxy)]di(ethan-1-ol): can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding brominated phenolic derivatives.

    Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in less brominated or debrominated products.

    Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated phenolic compounds, while reduction can produce less brominated derivatives.

Scientific Research Applications

2,2’-[(2,4,5,6-Tetrabromo-1,3-phenylene)bis(methyleneoxy)]di(ethan-1-ol): has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of brominated intermediates.

    Biology: The compound’s brominated structure makes it useful in studying the effects of halogenated compounds on biological systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of flame retardants and other brominated materials.

Mechanism of Action

The mechanism of action of 2,2’-[(2,4,5,6-Tetrabromo-1,3-phenylene)bis(methyleneoxy)]di(ethan-1-ol) involves its interaction with molecular targets through its brominated phenylene structure. The bromine atoms can participate in various chemical interactions, including halogen bonding and electron withdrawal, which can influence the compound’s reactivity and biological activity. The specific pathways involved depend on the context of its application, such as its role in organic synthesis or its effects on biological systems.

Comparison with Similar Compounds

Similar Compounds

    Tetrabromobisphenol A: Another brominated compound used as a flame retardant and in the production of epoxy resins.

    Tetrabromoethane: A halogenated hydrocarbon with applications in mineral separation and organic synthesis.

    Tetrabromophthalic anhydride: Used in the production of flame retardants and as an intermediate in organic synthesis.

Uniqueness

2,2’-[(2,4,5,6-Tetrabromo-1,3-phenylene)bis(methyleneoxy)]di(ethan-1-ol): is unique due to its specific structure, which combines a brominated phenylene ring with ethan-1-ol groups. This unique combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

63298-81-7

Molecular Formula

C12H14Br4O4

Molecular Weight

541.85 g/mol

IUPAC Name

2-[[2,3,4,6-tetrabromo-5-(2-hydroxyethoxymethyl)phenyl]methoxy]ethanol

InChI

InChI=1S/C12H14Br4O4/c13-9-7(5-19-3-1-17)10(14)12(16)11(15)8(9)6-20-4-2-18/h17-18H,1-6H2

InChI Key

QDOLRUDBTHGPFH-UHFFFAOYSA-N

Canonical SMILES

C(COCC1=C(C(=C(C(=C1Br)Br)Br)COCCO)Br)O

Origin of Product

United States

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